Isooctyl laurate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl laurate is synthesized through an esterification reaction between dodecanoic acid and 6-methylheptan-1-ol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes as biocatalysts. This method offers several advantages, including mild reaction conditions, high selectivity, and the ability to reuse the enzyme . The process involves mixing dodecanoic acid and 6-methylheptan-1-ol with the immobilized lipase in a solvent-free system or in the presence of a suitable organic solvent. The reaction is typically carried out at moderate temperatures (40-60°C) and can achieve high yields of the ester product .
Chemical Reactions Analysis
Types of Reactions: Isooctyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanoic acid and 6-methylheptan-1-ol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: Dodecanoic acid and 6-methylheptan-1-ol.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Isooctyl laurate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient, skin-conditioning agent, and solvent in various formulations.
Pharmaceuticals: Acts as a carrier for active pharmaceutical ingredients in topical formulations.
Chemical Analysis: Utilized in high-performance liquid chromatography (HPLC) as a standard for calibration and separation of compounds.
Biotechnology: Employed in enzymatic reactions as a substrate for studying lipase activity and specificity.
Mechanism of Action
The primary mechanism of action of isooctyl laurate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin, reducing transepidermal water loss and enhancing skin hydration . In enzymatic reactions, this compound acts as a substrate for lipases, which catalyze the hydrolysis or transesterification of the ester bond .
Comparison with Similar Compounds
- Isoamyl laurate
- Isopropyl laurate
- Ethyl laurate
- Methyl laurate
Comparison: Isooctyl laurate is unique due to its branched structure, which imparts different physical properties compared to its linear counterparts. It has a lower viscosity and higher spreading ability, making it more suitable for certain cosmetic formulations . Additionally, its branched structure provides better oxidative stability, enhancing its shelf life in various products .
Properties
IUPAC Name |
6-methylheptyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-14-17-20(21)22-18-15-12-13-16-19(2)3/h19H,4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOGLHIYPXTOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233733 | |
Record name | Isooctyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84713-06-4 | |
Record name | Isooctyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084713064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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